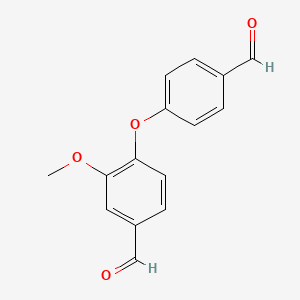
Vanillin benZaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillin benzaldehyde is an organic compound that combines the structural elements of vanillin and benzaldehyde. Vanillin, known for its characteristic vanilla aroma, is a phenolic aldehyde with the molecular formula C8H8O3. Benzaldehyde, on the other hand, is an aromatic aldehyde with the formula C7H6O. The combination of these two compounds results in a molecule that retains the aromatic properties of both, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillin benzaldehyde can be synthesized through several methods. One common approach involves the reaction of vanillin with benzaldehyde in the presence of a catalyst. For instance, vanillin (1 equivalent) can be reacted with ethylenediamine (1 equivalent) and benzaldehyde (2 equivalents) in an ionic liquid such as BMI.BF4, using MSI3PW as the catalyst . Another method involves the bromination of 4-hydroxybenzaldehyde followed by a copper-mediated coupling with methoxide .
Industrial Production Methods: Industrial production of this compound often involves the use of lignin or guaiacol as starting materials. Lignin, a byproduct of the paper industry, can be hydrolyzed under alkaline conditions followed by oxidation to produce vanillin . This vanillin can then be further reacted with benzaldehyde to form this compound. The use of biotechnological methods, such as microbial fermentation, is also being explored to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Vanillin benzaldehyde undergoes various chemical reactions, including:
Oxidation: Vanillin can be oxidized to vanillic acid.
Reduction: Benzaldehyde can be reduced to benzyl alcohol.
Substitution: The aldehyde group in vanillin can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Vanillin benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of vanillin benzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Neuroprotection: It modulates oxidative stress and inhibits acetylcholinesterase, providing neuroprotective effects.
Absorption Promotion: Benzaldehyde, a component of this compound, can enhance the absorption of hydrophilic drugs by disrupting the lipid bilayer of cell membranes.
Comparison with Similar Compounds
- Vanillin
- Benzaldehyde
- Ethylvanillin
- Vanillic acid
- Vanillyl alcohol
Vanillin benzaldehyde stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-(4-formylphenoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12O4/c1-18-15-8-12(10-17)4-7-14(15)19-13-5-2-11(9-16)3-6-13/h2-10H,1H3 |
InChI Key |
VQWUQHBSHKQWTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















